![molecular formula C20H22N6O2 B2399218 (E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919027-45-5](/img/structure/B2399218.png)

(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

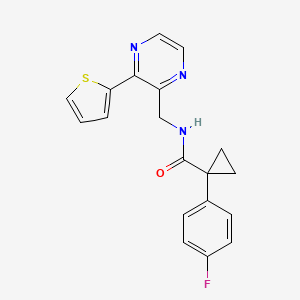

“(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C20H22N6O2 . It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms in its structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. A crystal structure of a similar compound in complex with a potent inhibitor and CoA shows that the inhibitors bind in the aminoglycoside binding site snugly inserted into a hydrophobic cavity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. A series of substituted 1,2,4-triazino[5,6 b]indole-3-thioether molecules were identified as effective Eis inhibitors .科学的研究の応用

Anticancer Activity

1,2,4-Triazole-containing compounds exhibit promising anticancer potential. This specific scaffold has been investigated for its ability to inhibit cancer cell growth. Researchers have explored its interactions with biological receptors, including hydrogen bonding and dipole interactions. By targeting specific pathways or receptors, this compound could serve as a lead for developing novel anticancer drugs .

Antimicrobial Properties

The N–C–S linkage within the 1,2,4-triazole skeleton contributes to its antimicrobial activity. Notably, compounds containing the 1,2,4-triazole group, such as Fluconazole and Anastrozole, have been used as antimicrobial agents. Investigating derivatives of this scaffold may lead to the discovery of more effective antimicrobial compounds .

Anti-inflammatory and Antioxidant Effects

1,2,4-Triazoles have demonstrated anti-inflammatory and antioxidant properties. These effects are crucial for managing various diseases, including inflammatory conditions. Researchers continue to explore novel synthetic routes to access 1,2,4-triazole derivatives with enhanced anti-inflammatory and antioxidant activities .

Analgesic Potential

The 1,2,4-triazole scaffold has also been investigated for its analgesic properties. Understanding its mechanism of action and optimizing its structure could lead to the development of pain-relieving medications .

Agrochemical Applications

Beyond pharmaceuticals, 1,2,4-triazoles find applications in agrochemistry. Researchers explore their potential as crop protection agents, herbicides, and fungicides. The unique structure of this scaffold allows for targeted interactions with specific enzymes or receptors in pests and pathogens .

Organic Catalysts

1,2,4-Triazoles serve as versatile organic catalysts. Their ability to facilitate chemical reactions makes them valuable in synthetic chemistry. Researchers investigate their use in promoting various transformations, such as cyclizations and functional group modifications .

Materials Science

The 1,2,4-triazole-containing scaffolds have relevance in materials science. Their unique properties may contribute to the development of functional materials, sensors, or coatings. Exploring their applications in this field remains an active area of research .

将来の方向性

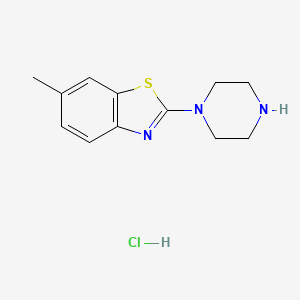

Future research could focus on further exploration of the antimicrobial properties of this compound, as well as its potential as an antiviral agent. The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems . Furthermore, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in a previous study .

特性

IUPAC Name |

1-benzyl-7-[(E)-but-2-enyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-4-5-11-24-18(27)16-17(23(3)20(24)28)21-19-25(16)12-14(2)22-26(19)13-15-9-7-6-8-10-15/h4-10H,11-13H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIKJFTZWNZXBB-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2399135.png)

![Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate](/img/structure/B2399136.png)

![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399138.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2399139.png)

![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)

![1-(2-chloro-6-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2399147.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399156.png)